Cas no 947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a boronic ester derivative featuring a pyridine core functionalized with a trifluoromethyl group and an amine substituent. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceutical and agrochemical research. The presence of the electron-withdrawing trifluoromethyl group enhances reactivity and stability, while the dioxaborolane moiety ensures efficient transmetalation under mild conditions. Its high purity and consistent performance make it a reliable choice for constructing heterocyclic frameworks in medicinal chemistry and material science applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine structure
947249-01-6 structure
Product Name:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
CAS No:947249-01-6
MF:C12H16BF3N2O2
MW:288.073853492737
MDL:MFCD12923414
CID:1027137
PubChem ID:46864103
Update Time:2025-05-26

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-Pyridinamine
    • 2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • 3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • OQZKROYNCVLJKM-UHFFFAOYSA-N
    • BCP07468
    • FCH2809227
    • PC412228
    • BC001088
    • AM804592
    • AX8208567
    • AB0049916
    • 4
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine (ACI)
    • 2-Amino-3-trifluoromethylpyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
    • 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester
    • 5-(4455-Tetramethyl-132-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • DS-2461
    • 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE
    • 2-Amino-3-(trifluoromethyl) pyridine-5-boronic acid pinacol ester
    • SY025030
    • J-516205
    • 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-yl-amine
    • DTXSID20676948
    • 947249-01-6
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
    • 5-(4,4,5,5-tetramethyl[-1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • 5-(4,4,5,5-tetra methyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • Z1741980786
    • J-516207
    • DB-080010
    • EN300-7368093
    • AKOS005259536
    • 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-3-(trifluoromethyl)-2-pyridylamine
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • (6-AMINO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • CS-W006075
    • SCHEMBL182702
    • SB40166
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -3-trifluoromethyl-pyridin-2-ylamine
    • 6-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester
    • MFCD12923414
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • MDL: MFCD12923414
    • Inchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18)
    • InChI Key: OQZKROYNCVLJKM-UHFFFAOYSA-N
    • SMILES: FC(C1C(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)(F)F

Computed Properties

  • Exact Mass: 288.12600
  • Monoisotopic Mass: 288.1256924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.4

Experimental Properties

  • Density: 1.23
  • Melting Point: 132-134℃
  • PSA: 57.37000
  • LogP: 2.56300

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Pricemore >>

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  25 - 30 °C; 30 °C → 100 °C; 15 - 16 h, 95 - 100 °C
Reference
Process for the preparation of a substituted imidazo[4,5-c]quinoline compound and its use for the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  10 h, rt → 100 °C
Reference
Preparation of pyridinyltriazoloquinoxaline derivatives and analogs for use as PI3K inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  overnight, 80 °C; 80 °C → rt
Reference
Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
Reference
Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Reference
Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Reference
Preparation of 2,4-substituted quinazolines as lipid kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions
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Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  2 h, 80 °C
Reference
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Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  30 °C → 80 °C; 2 h, 80 °C
Reference
Preparation of imidazoquinoline derivatives as inhibitors of mTOR and/or PI3K kinase
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Production Method 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  80 °C
Reference
Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834
Xu, Jie ; Carrera, Diane E.; Beaudry, Danial; Siu, Michael; Huestis, Malcolm P.; et al, Tetrahedron Letters, 2020, 61(43),

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Reference
Preparation of spiro compounds as Map4K1 inhibitors
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Production Method 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  5 h, 100 °C
Reference
Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C
Reference
Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K
Pecchi, Sabina; Ni, Zhi-Jie; Han, Wooseok; Smith, Aaron; Lan, Jiong; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  8 h, 115 °C
Reference
1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases
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Production Method 15

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  15 min, rt; 15 min, rt; 8 h, 115 °C
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C; 150 °C → rt
Reference
Preparation of pyrazolo[3,4-d]pyrimidine derivatives for treating respiratory disorders
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C; 150 °C → rt
Reference
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
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Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:13
Price ($):175.0
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Additional information on 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Introduction to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine and Its Significance in Modern Chemical Biology

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine, with the CAS number 947249-01-6, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure and functional groups, has garnered attention due to its potential applications in drug discovery and molecular synthesis. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl moiety and a trifluoromethyl group on a pyridine backbone imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.

The tetramethyl-1,3,2-dioxaborolan-2-yl substituent is particularly noteworthy as it serves as an effective boronic acid equivalent in cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, including biologically active compounds. The stability and reactivity of this boronate ester make it an attractive choice for Suzuki-Miyaura couplings, which are widely employed in the synthesis of heterocyclic compounds. Such reactions are pivotal in the development of novel pharmaceuticals targeting various diseases.

On the other hand, the trifluoromethyl group appended to the pyridine ring enhances the molecule's electronic properties and influences its interactions with biological targets. The electron-withdrawing nature of fluorine atoms can modulate the reactivity and binding affinity of a compound towards enzymes or receptors. This feature is particularly exploited in medicinal chemistry to improve metabolic stability and binding selectivity. Recent studies have demonstrated that trifluoromethylated compounds often exhibit enhanced pharmacokinetic profiles, making them more suitable for therapeutic applications.

The combination of these two distinct functional groups in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine opens up diverse possibilities for its utilization in synthetic chemistry. For instance, the boronic ester can be readily converted into other boron-containing derivatives through halogen-metal exchange or direct borylation reactions. These transformations enable the introduction of additional functional groups at specific positions on the pyridine ring or elsewhere in the molecule. Such flexibility is crucial for tailoring compounds to meet specific biological requirements.

In recent years, there has been a surge in research focused on developing novel boron-containing compounds for therapeutic purposes. The ability to precisely manipulate these molecules using cross-coupling techniques has revolutionized drug discovery pipelines. For example, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine has been explored as a building block for designing kinase inhibitors. Kinases are key enzymes involved in many cellular processes and are frequently targeted by anticancer drugs. By leveraging its reactivity and structural features, researchers have synthesized analogs with improved potency and selectivity against specific kinases.

The pharmaceutical industry has also shown interest in this compound due to its potential application in developing treatments for neurological disorders. Pyridine derivatives are well-known for their role as central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The presence of a trifluoromethyl group can further enhance this property by influencing lipophilicity and metabolic stability. Preliminary studies suggest that derivatives of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine may exhibit promising effects on neurotransmitter systems relevant to conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic utility of this compound extends beyond pharmaceutical applications into materials science and agrochemicals. The boronic acid functionality allows for facile modifications through polymerization or coordination with metal centers. Such modifications can lead to novel materials with enhanced properties like conductivity or catalytic activity. In agrochemicals, 5-(4 4 5 5-Tetramethyl -1 3 2 -dioxaborolan -2 -yl ) -3 ( trifluoromethyl ) pyridin - 2 - am ine derivatives have been investigated as potential herbicides or fungicides due to their ability to interact with biological targets at the molecular level.

Advances in computational chemistry have further accelerated the exploration of this compound's potential applications. Molecular modeling techniques enable researchers to predict how different derivatives might interact with biological targets before synthesizing them experimentally. This approach not only saves time but also reduces costs associated with trial-and-error experimentation . By integrating experimental data with computational predictions , scientists can design more effective molecules tailored towards specific therapeutic goals .

The role played by tetramethyl -1 3 2 -dioxaborolan - 2 - yl groups deserves special mention , as they provide a stable platform for further functionalization while maintaining reactivity . Their use as protecting groups during multi-step syntheses ensures that reactive sites remain intact until they are needed . This level of control is essential when dealing with complex molecules where multiple functional groups must be introduced without interfering with each other .

Looking ahead , continued research into 5 -( 4 4 5 5 - Tetram ethyl -1 3 2 - dioxaboro lan - 2 - yl ) -3 ( trif luoro me thyl ) py ridin e - 2 - am ine promises to uncover new applications across various fields . As synthetic methodologies evolve , so too will our ability to harness its potential fully . Collaborative efforts between academia , industry , an d government agencies will be crucial in translating laboratory discoveries into real-world benefits . By fostering innovation an d supporting interdisciplinary approaches , we can unlock new therapeutic possibilities an d improve quality o f life worldwide .

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Amadis Chemical Company Limited
(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
A22334
Purity:99%
Quantity:5g
Price ($):175.0
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